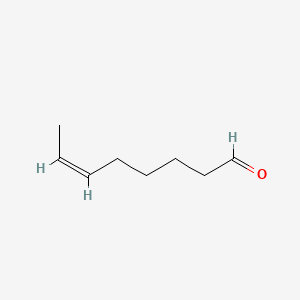
6-Octenal, (6Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octenal, (6Z)-, also known as cis-6-octenal, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes and is characterized by the presence of a double bond in the Z-configuration (cis) at the sixth carbon atom. This compound is a monounsaturated fatty aldehyde and is known for its distinct aroma and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Octenal, (6Z)- involves the 1,4-addition of aldehydes to vinyl ketones. For example, a procedure involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified by distillation .
Industrial Production Methods
Industrial production methods for 6-Octenal, (6Z)- are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Octenal, (6Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Octenoic acid.
Reduction: 6-Octenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Octenal, (6Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of certain plants and microorganisms.
Industry: It is used in the fragrance industry for its distinct aroma and as a flavoring agent in food products
Mécanisme D'action
The mechanism of action of 6-Octenal, (6Z)- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Octenal, (E)-: The trans isomer of 6-Octenal.
Octanal: A saturated aldehyde with a similar chain length.
Hexanal: A shorter-chain aldehyde with similar chemical properties.
Uniqueness
6-Octenal, (6Z)- is unique due to its cis-configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other saturated aldehydes.
Propriétés
Numéro CAS |
63196-64-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(Z)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2- |
Clé InChI |
KVNBGNGISDIZRP-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\CCCCC=O |
SMILES canonique |
CC=CCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




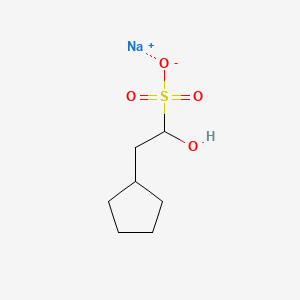
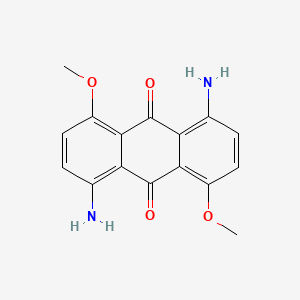

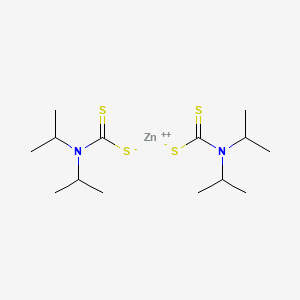

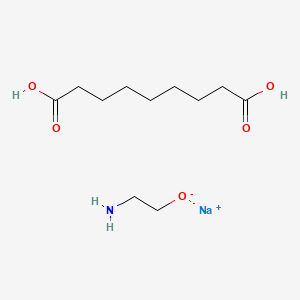
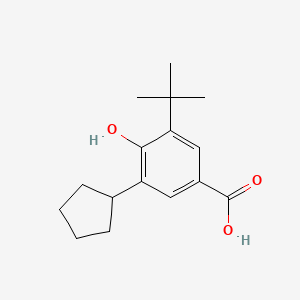
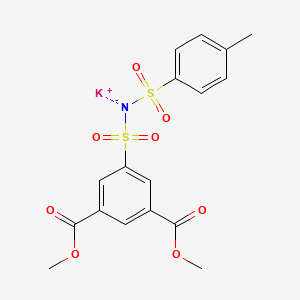
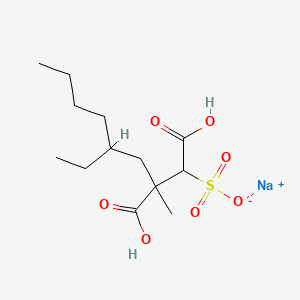
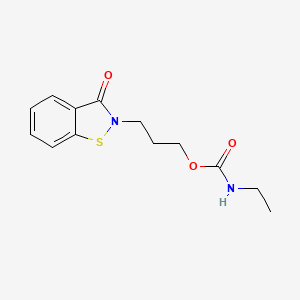
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)

